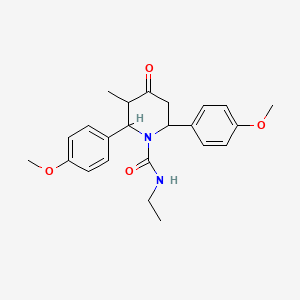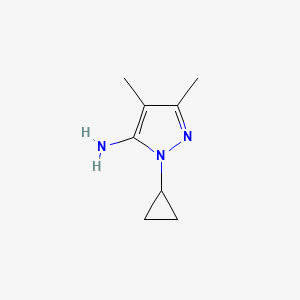
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one is a heterocyclic compound that contains both imidazolidinone and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1-(2,2-dimethoxyethyl)urea with aromatic and heterocyclic nucleophiles under acid-catalyzed conditions
Industrial Production Methods
Industrial production of this compound typically involves the cyclization of acyclic precursors.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Evaluated for anti-tubercular potential.
Uniqueness
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one is unique due to its specific combination of imidazolidinone and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H10N4O |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
1-(1-methylpyrazol-3-yl)imidazolidin-2-one |
InChI |
InChI=1S/C7H10N4O/c1-10-4-2-6(9-10)11-5-3-8-7(11)12/h2,4H,3,5H2,1H3,(H,8,12) |
Clé InChI |
ZYVWBSUQBNHQHE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)N2CCNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)




![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]](/img/structure/B14039963.png)







